Pluramycin A - 11016-27-6

Pluramycin A

Catalog Number: EVT-1572282
CAS Number: 11016-27-6
Molecular Formula: C43H52N2O11
Molecular Weight: 772.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pluramycin A is a natural product found in Streptomyces pluricolorescens with data available.
Source and Classification

Pluramycin A is derived from natural sources, particularly from the fermentation of certain bacterial strains such as Streptomyces griseus. It belongs to the class of antibiotics known as C-aryl glycosides, which are recognized for their ability to intercalate DNA and inhibit nucleic acid synthesis, making them valuable in cancer treatment .

Synthesis Analysis

Methods and Technical Details

The total synthesis of Pluramycin A has been achieved through various synthetic routes. One notable method involves a highly efficient Diels-Alder reaction between a substituted naphthyne and a glycosylated furan to construct the anthracene core. This reaction was facilitated by employing a silicon tether to control the regioselectivity of the cycloaddition, resulting in an intramolecular reaction that enhances yield and efficiency .

Subsequent steps include:

  • Cyclization of functionalized vinylogous amides onto advanced anthrol intermediates.
  • Introduction of amino sugars through an OC-glycoside rearrangement.
  • Final refunctionalizations leading to the formation of Pluramycin A .
Molecular Structure Analysis

Structure and Data

Pluramycin A's molecular formula is C21H27N3O7C_{21}H_{27}N_3O_7, with a molecular weight of approximately 421.45 g/mol. The compound features multiple rings and functional groups that contribute to its biological activity. Key structural elements include:

  • Tetracyclic core: The central structure provides stability and facilitates DNA intercalation.
  • Amino sugars: The presence of D-angolosamine and N, N-dimethyl vancosamine enhances binding affinity to nucleic acids .
Chemical Reactions Analysis

Reactions and Technical Details

Pluramycin A undergoes several key chemical reactions that contribute to its mechanism of action:

  • DNA Alkylation: Pluramycin A exhibits significant sequence selectivity during DNA alkylation, primarily targeting guanine residues in specific sequences (e.g., 5'-CGT) which leads to strand breaks and inhibition of DNA replication .
Introduction to Pluramycin A

Historical Discovery and Early Characterization

The discovery of Pluramycin A dates to the pioneering work of Umezawa and colleagues in 1967, who first isolated the compound from Streptomyces strains found in Japanese soil samples (Nagano and Tokyo). Initial studies demonstrated its dual inhibition of nucleic acid biosynthesis, effectively suppressing both microbial growth and tumor cell proliferation [1] [2] [6]. Early structural characterization faced challenges due to its:

  • Light sensitivity: Rapid decomposition under UV/visible light
  • Thermal lability: Irreversible degradation at elevated temperatures
  • Complex glycosylation: Presence of two C-aryl glycoside bonds

X-ray crystallography and NMR studies later confirmed its threading intercalation mechanism, where the planar chromophore inserts between DNA base pairs while the sugar moieties facilitate sequence-specific alkylation at N7-guanine residues [1] [6]. This foundational work established pluramycins as a distinct class of DNA-targeting antibiotics.

Taxonomic Origins: Streptomyces spp. and Actinomycete Sources

Pluramycin A is predominantly biosynthesized by soil-derived Streptomyces species, though recent studies have identified producers among rare actinomycetes and marine-adapted strains:

Table 1: Microbial Sources of Pluramycin-Class Compounds

Producer OrganismIsolation SourceRepresentative CompoundsReference
Streptomyces pluricolorescensTerrestrial soil (Japan)Pluramycin A [10]
Streptomyces sp. W2061Undisclosed terrestrialKidamycin, Rubiflavins [4]
Salinispora arenicolaMarine sedimentAltromycins [1]
Rhodococcus sp. RD015140Deep-sea waterRausuquinone (non-glycosylated) [7]

Key biosynthetic features of these producers include:

  • Secondary metabolite clusters: Gene pathways encoding polyketide synthases (PKS), glycosyltransferases, and methyltransferases [9]
  • Phosphate-dependent regulation: Enhanced production under phosphate-limiting conditions [4]
  • Strain-specific tailoring: Variations in glycosylation and methylation patterns (e.g., kidamycin vs. pluramycin A) [1] [9]

Marine-derived strains exhibit distinct adaptations, producing structurally simplified analogues like saliniquinones A–F and rausuquinone, which lack glycosyl groups but retain the anthrapyranone core [1] [7].

Classification Within the Pluramycin Antibiotic Family

Pluramycin A belongs to the classical pluramycin subfamily, characterized by specific structural features that differentiate it from related compounds:

Table 2: Classification of Pluramycin-Class Antibiotics

Structural FeatureClassical PluramycinsPluramycinonesAltromycins
Representative CompoundsPluramycin A, Kidamycin, HedamycinSapurimycin, SaliniquinonesAltromycins A-D
Glycosylation PatternC8: Angolosamine; C10: N,N-dimethylvancosamineNo glycosylationC5: Vancomycin-altrose disaccharide
Core ModificationsMethylation at C5 (R1 variable)Methylene carboxylic acid at C5Methyl ester at C5; unsubstituted C8
Biological ActivityDNA alkylation via epoxide side chainModerate cytotoxicitySelective tumor inhibition

Critical classification determinants include:

  • Glycosylation status: Classical pluramycins contain two amino deoxy sugars essential for DNA recognition. Loss of these sugars (e.g., through photodegradation) reduces cytotoxicity ~15-fold [1] [6].
  • C5 substitutions: Methylation at C5 distinguishes classical pluramycins from altromycins, which feature ester-linked disaccharides [1].
  • Stereochemical configuration: The anomeric configuration (α/β) of vancosamine influences bioactivity; epimerization (e.g., kidamycin → isokidamycin) decreases cytotoxicity ~30-fold [1] [3].

Structurally, Pluramycin A contains:

  • Chromophore: Tetracyclic A-D ring system (anthrapyranone)
  • E-ring sugar: D-Angolosamine (2,3,6-trideoxy-3-(dimethylamino)-D-arabino-hexose)
  • F-ring sugar: N,N-Dimethyl-L-vancosamine (2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-L-lyxo-hexose)
  • Alkylating group: Epoxide-containing side chain at C2 [1] [2] [8]

The evolutionary relationship between subfamilies suggests a biosynthetic progression from non-glycosylated pluramycinones (e.g., sapurimycin) through sequential glycosylation steps. Genomic analyses confirm conserved polyketide backbone synthesis (9 malonyl-CoA units) precedes species-specific glycosylation and methylation [1] [9].

Properties

CAS Number

11016-27-6

Product Name

Pluramycin A

IUPAC Name

[4-(dimethylamino)-6-[8-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate

Molecular Formula

C43H52N2O11

Molecular Weight

772.9 g/mol

InChI

InChI=1S/C43H52N2O11/c1-12-13-30-43(7,56-30)31-17-27(47)32-19(2)14-25-34(40(32)55-31)39(51)35-33(38(25)50)23(28-16-26(44(8)9)36(48)20(3)52-28)15-24(37(35)49)29-18-42(6,45(10)11)41(21(4)53-29)54-22(5)46/h12-15,17,20-21,26,28-30,36,41,48-49H,16,18H2,1-11H3/b13-12+

InChI Key

BQCHGWYGWQEMTJ-OUKQBFOZSA-N

SMILES

CC=CC1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5C6CC(C(C(O6)C)O)N(C)C)C7CC(C(C(O7)C)OC(=O)C)(C)N(C)C)O

Synonyms

pluramycin

Canonical SMILES

CC=CC1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5C6CC(C(C(O6)C)O)N(C)C)C7CC(C(C(O7)C)OC(=O)C)(C)N(C)C)O

Isomeric SMILES

C/C=C/C1C(O1)(C)C2=CC(=O)C3=C(O2)C4=C(C=C3C)C(=O)C5=C(C4=O)C(=C(C=C5C6CC(C(C(O6)C)O)N(C)C)C7CC(C(C(O7)C)OC(=O)C)(C)N(C)C)O

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